

troubleshooting SAR-20347 off-target effects in cellular assays

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Compound of Interest

Compound Name: SAR-20347

Cat. No.: B15612999

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Technical Support Center: SAR-20347

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SAR-20347**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **SAR-20347**?

A1: **SAR-20347** is a potent, small-molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases.^[1] It exhibits selectivity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) over JAK2 and JAK3.^[2] By inhibiting TYK2 and JAK1, **SAR-20347** blocks the signaling pathways of various cytokines, including interleukins (e.g., IL-12, IL-23) and interferons (e.g., IFN- α), which are crucial for immune responses and inflammatory processes.^{[1][3][4]}

Q2: What is the selectivity profile of **SAR-20347** against the JAK family kinases?

A2: **SAR-20347** demonstrates a selectivity profile of TYK2 > JAK1 > JAK2 > JAK3.^{[5][6]} The IC50 values can vary depending on the assay format (biochemical vs. cellular). For detailed quantitative data, please refer to the tables below.

Q3: How should I prepare and store stock solutions of **SAR-20347**?

A3: For in vitro experiments, **SAR-20347** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 25.0 mg/mL).[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]

Q4: What are the recommended starting concentrations for in vitro cell-based assays?

A4: The optimal concentration of **SAR-20347** will vary depending on the cell type, the specific JAK/STAT pathway being investigated, and the experimental endpoint. Based on published studies, a dose-dependent inhibition of JAK1 and/or TYK2 dependent signaling is typically observed in the range of 1 nM to 10 µM.[7] For instance, in assays measuring IL-12-mediated STAT4 phosphorylation in NK-92 cells, an IC50 of 126 nM has been reported.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[7]

Data Presentation

Table 1: **SAR-20347** Inhibitory Activity (IC50) in Biochemical Assays

Target Kinase	IC50 (nM)	Assay Type
TYK2	0.6	³³ P-ATP competitive binding assay
JAK1	23	³³ P-ATP competitive binding assay
JAK2	26	³³ P-ATP competitive binding assay
JAK3	41	³³ P-ATP competitive binding assay

Data compiled from multiple sources.[8]

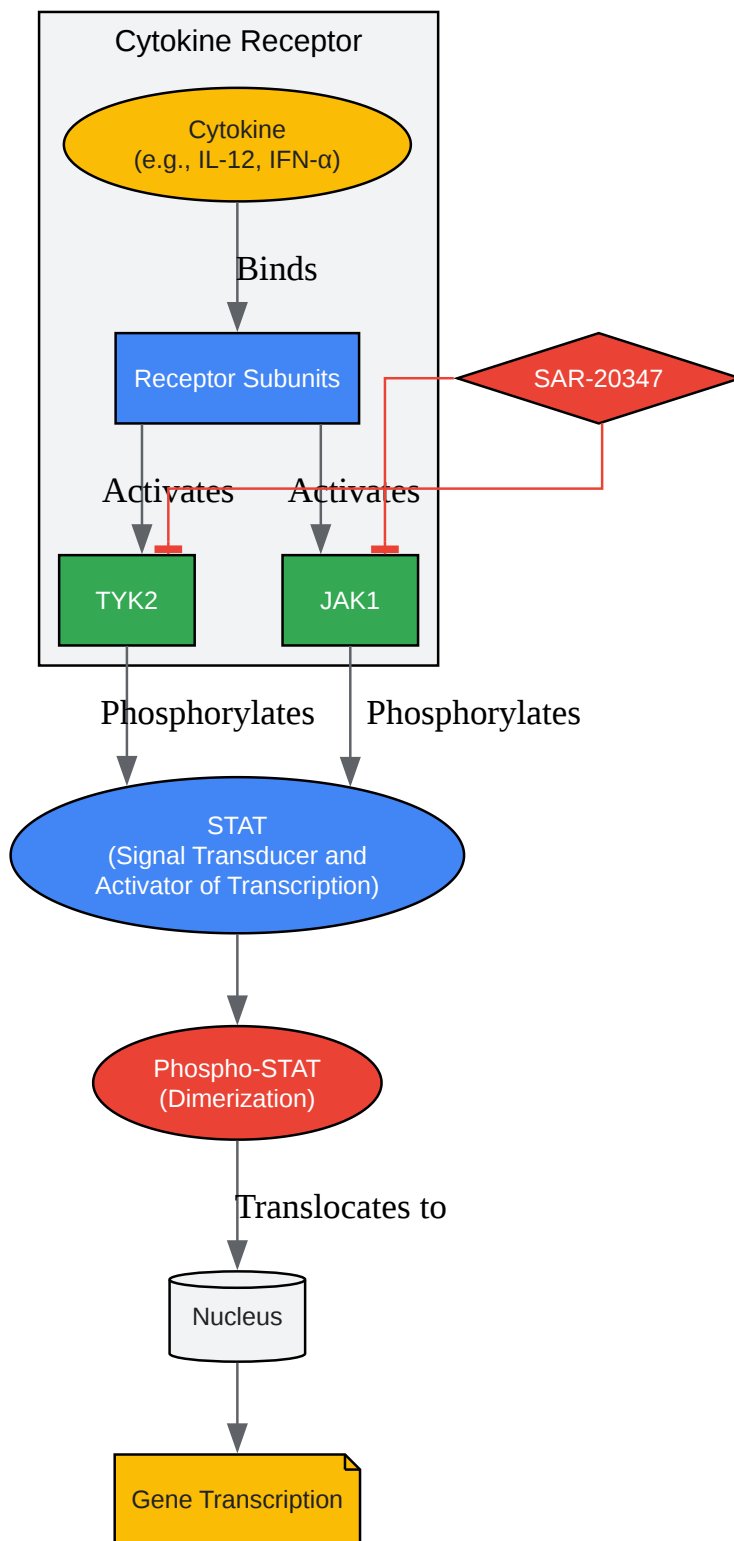
Table 2: **SAR-20347** Inhibitory Activity (IC50) in Cellular Assays

Cellular Assay	Cell Line	IC50 (nM)
IL-12-mediated STAT4 phosphorylation	NK-92	126
IL-12-mediated IFN- γ production	Human PBMCs	Varies (dose-dependent inhibition observed)
IFN- α -mediated SEAP production	HEK-BLUE™ IFN- α/β reporter cells	Varies (dose-dependent inhibition observed)

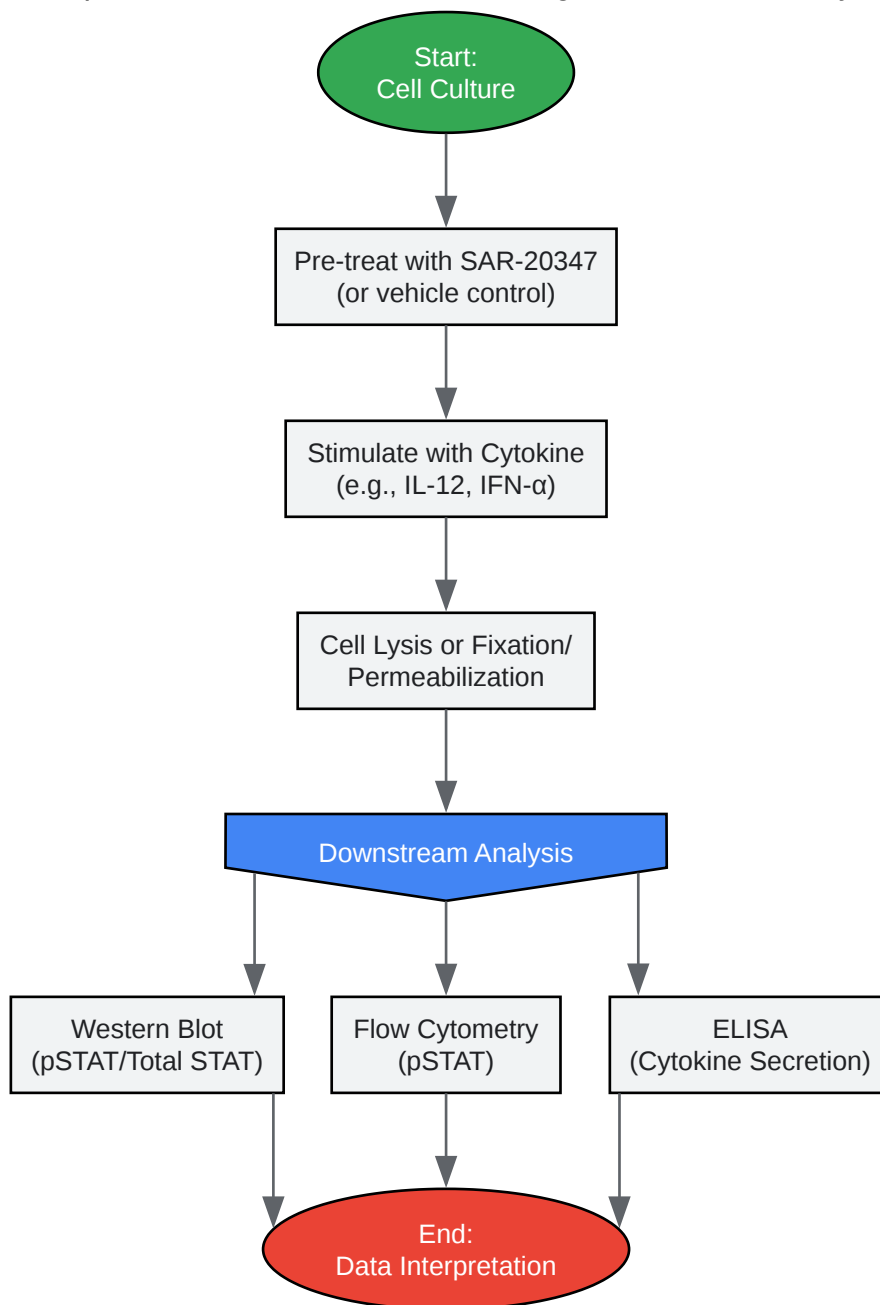
Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)

Signaling Pathways and Experimental Workflows

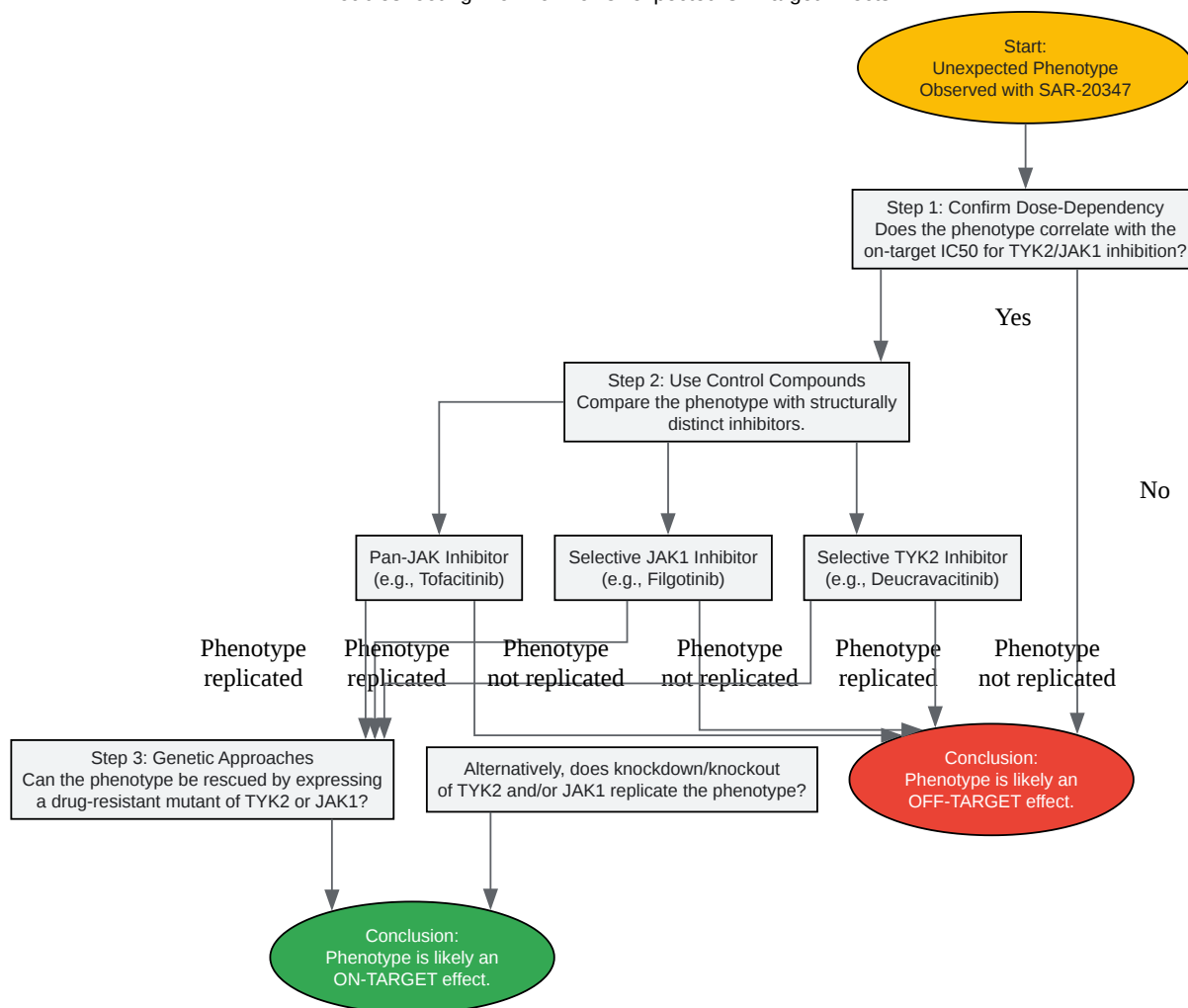
TYK2/JAK1 Signaling Pathway and Inhibition by SAR-20347

[Click to download full resolution via product page](#)Caption: **SAR-20347** inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for Assessing SAR-20347 Activity



Troubleshooting Workflow for Unexpected Off-Target Effects

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